molecular formula C11H11ClN2O2 B1625654 Ethyl 7-amino-5-chloro-1H-indole-2-carboxylate CAS No. 59694-51-8

Ethyl 7-amino-5-chloro-1H-indole-2-carboxylate

Cat. No. B1625654
CAS RN: 59694-51-8
M. Wt: 238.67 g/mol
InChI Key: PIHIUNXBMGLYRF-UHFFFAOYSA-N
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Description

It belongs to the class of indole derivatives, which are significant heterocyclic systems found in natural products and drugs. The indole nucleus plays a crucial role in cell biology and exhibits diverse biological activities .


Molecular Structure Analysis

The molecular formula of Ethyl 7-amino-5-chloro-1H-indole-2-carboxylate is C₁₁H₁₀ClNO₂, with a molecular weight of 223.66 g/mol . Its structure consists of an indole ring substituted with an amino group (NH₂) at position 7 and a chlorine atom (Cl) at position 5. The ethyl ester group (C₂H₅O₂) is attached to the carboxylate function at position 2.

properties

IUPAC Name

ethyl 7-amino-5-chloro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-2-16-11(15)9-4-6-3-7(12)5-8(13)10(6)14-9/h3-5,14H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHIUNXBMGLYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50539597
Record name Ethyl 7-amino-5-chloro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50539597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-amino-5-chloro-1H-indole-2-carboxylate

CAS RN

59694-51-8
Record name Ethyl 7-amino-5-chloro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50539597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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